
フェニル(4-ピペラジン-1-イルフェニル)メタノン
概要
説明
Phenyl(4-piperazin-1-ylphenyl)methanone is an organic compound with the molecular formula C17H18N2O. It is a derivative of piperazine and benzophenone, characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a methanone group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry .
科学的研究の応用
Phenyl(4-piperazin-1-ylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
Phenyl(4-piperazin-1-ylphenyl)methanone, also known as phenyl-(4-piperazin-1-ylphenyl)methanone, primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down 2-AG. This results in an increase in the levels of 2-AG in the body, thereby enhancing the effects of the endocannabinoid system .
Biochemical Pathways
By inhibiting MAGL, phenyl-(4-piperazin-1-ylphenyl)methanone affects the endocannabinoid signaling pathway . The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. The downstream effects of this include modulation of pain sensation, mood, and memory .
Result of Action
The inhibition of MAGL by phenyl-(4-piperazin-1-ylphenyl)methanone leads to an increase in the levels of 2-AG, resulting in enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, depending on the specific physiological process being modulated. For example, it could lead to reduced pain sensation, improved mood, or enhanced memory .
生化学分析
Biochemical Properties
It is known that piperazine derivatives can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .
Cellular Effects
The cellular effects of Phenyl(4-piperazin-1-ylphenyl)methanone are not well-documented. Piperazine derivatives have been shown to have significant effects on cells. For instance, they can inhibit colony formation in BT-474 cells in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that piperazine derivatives can act as reversible monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme that plays a key role in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can exhibit temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity of rats .
Dosage Effects in Animal Models
It has been reported that piperazine derivatives can decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Metabolic Pathways
It is known that piperazine derivatives can be involved in various metabolic pathways, including those related to stress and metabolic signaling .
Transport and Distribution
It is known that piperazine derivatives can influence the localization or accumulation of compounds within cells .
Subcellular Localization
It is known that piperazine derivatives can influence the activity or function of specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions
Phenyl(4-piperazin-1-ylphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperazin-1-ylbenzophenone with phenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
In industrial settings, the production of Phenyl(4-piperazin-1-ylphenyl)methanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Phenyl(4-piperazin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
類似化合物との比較
Phenyl(4-piperazin-1-ylphenyl)methanone can be compared with other similar compounds, such as:
4-(2-Nitrobenzyl)piperazin-1-ylmethanone: Exhibits herbicidal activity and is used in agricultural applications.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: Evaluated for their antidepressant-like effects.
Methyl piperazine-incorporated phenyl benzamide and phenyl methanone derivatives: Assessed for their anticancer potential.
特性
IUPAC Name |
phenyl-(4-piperazin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANBEJKFNYZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B2423875.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2423879.png)
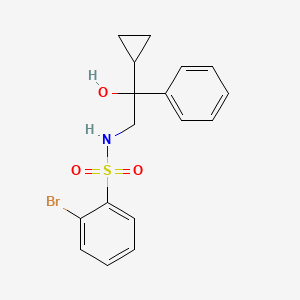
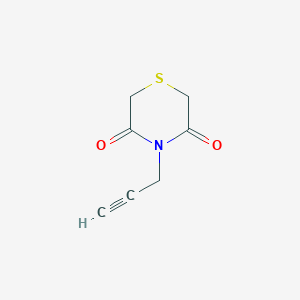
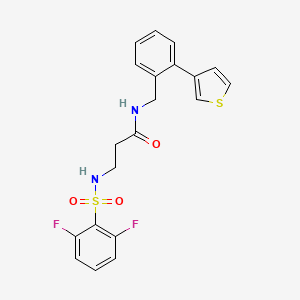
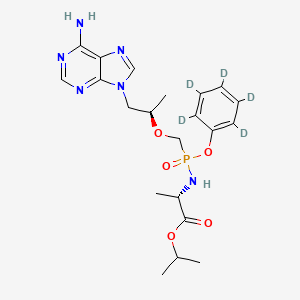
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
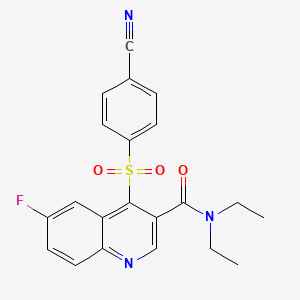
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
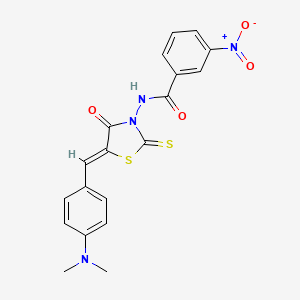
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
